N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide
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Overview
Description
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antibacterial, Antiurease, and Antioxidant Activities : A study focused on the synthesis of acylhydrazone compounds and their derivatives, including 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazoles, which were evaluated for antibacterial, antiurease, and antioxidant activities. The synthesized compounds exhibited effective antiurease and antioxidant activities, highlighting their potential for diverse biological applications (Sokmen et al., 2014).
Hydrolytic Ring Opening and Synthesis : Another study explored the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives, leading to the formation of N-furfuryl-2-(2-hydroxy-2,2-diphenyl-1-oxoethylamino)benzamide. This work demonstrates a synthetic pathway involving the manipulation of complex heterocyclic systems (Shemchuk et al., 2010).
Asymmetric Synthesis of Aminocyclopropanes : Research on the asymmetric synthesis of aminocyclopropanes and N-cyclopropylamino alcohols through direct amidocyclopropanation of alkenes using chiral organozinc carbenoids has been reported. This study provides insights into the synthesis of structurally complex and stereochemically defined cyclopropane derivatives (Bégis et al., 2009).
Pharmacological Activities of Marine-Derived Compounds : Compounds derived from the red seaweed Gracilaria opuntia, featuring furanyl moieties, were evaluated for their pharmacological activities. These compounds displayed significant anti-inflammatory, antioxidative, and anti-diabetic properties, illustrating the potential of naturally derived furanyl compounds in therapeutic applications (Makkar & Chakraborty, 2018).
Antimicrobial and Antioxidant Studies : A study on the synthesis of lignan conjugates via cyclopropanation and their evaluation for antimicrobial and antioxidant activities has been conducted. The findings revealed compounds with significant antimicrobial and antioxidant properties, underscoring the relevance of cyclopropanation reactions in the development of biologically active molecules (Raghavendra et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-2-27-16-7-4-3-6-15(16)19(25)21-11-12-23-20(26)24(14-9-10-14)18(22-23)17-8-5-13-28-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAESJCQNIOWFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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